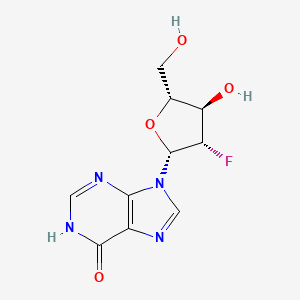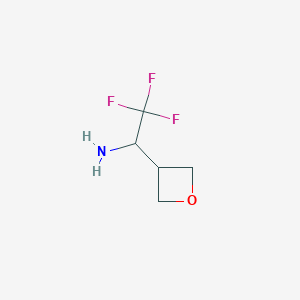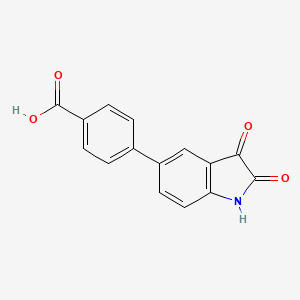
Dihydro-5-(3Z,6Z,9Z,12Z,15Z)-3,6,9,12,15-octadecapentaen-1-yl-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydro-5-(3Z,6Z,9Z,12Z,15Z)-3,6,9,12,15-octadecapentaen-1-yl-2(3H)-furanone is a complex organic compound characterized by its unique structure, which includes multiple conjugated double bonds and a furanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-5-(3Z,6Z,9Z,12Z,15Z)-3,6,9,12,15-octadecapentaen-1-yl-2(3H)-furanone typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the conjugated polyene chain: This can be achieved through a series of Wittig reactions or Horner-Wadsworth-Emmons reactions, which are used to form the multiple double bonds in the desired configuration.
Cyclization to form the furanone ring: This step may involve intramolecular cyclization reactions, often facilitated by catalysts or specific reaction conditions such as acidic or basic environments.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the efficient formation of the polyene chain and advanced purification techniques such as chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dihydro-5-(3Z,6Z,9Z,12Z,15Z)-3,6,9,12,15-octadecapentaen-1-yl-2(3H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the saturation of the double bonds, forming a more saturated hydrocarbon chain.
Substitution: The furanone ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which dihydro-5-(3Z,6Z,9Z,12Z,15Z)-3,6,9,12,15-octadecapentaen-1-yl-2(3H)-furanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
- Genkwanin-6-C-beta-glucopyranoside
- Paraliane diterpene
- 4,5-di-p-trans-coumaroylquinic acid
- Citrinamide A
Uniqueness
Dihydro-5-(3Z,6Z,9Z,12Z,15Z)-3,6,9,12,15-octadecapentaen-1-yl-2(3H)-furanone is unique due to its specific structure, which includes a conjugated polyene chain and a furanone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C22H32O2 |
|---|---|
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
5-[(3Z,6Z,9Z,12Z,15Z)-octadeca-3,6,9,12,15-pentaenyl]oxolan-2-one |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-22(23)24-21/h3-4,6-7,9-10,12-13,15-16,21H,2,5,8,11,14,17-20H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- |
Clave InChI |
OCCFPMRAUYUUSZ-JLNKQSITSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC1CCC(=O)O1 |
SMILES canónico |
CCC=CCC=CCC=CCC=CCC=CCCC1CCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


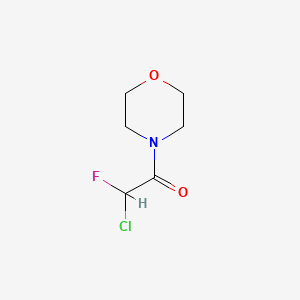
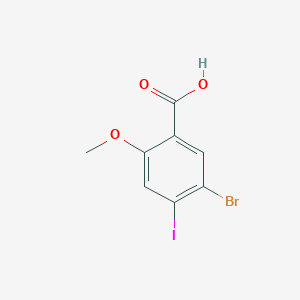
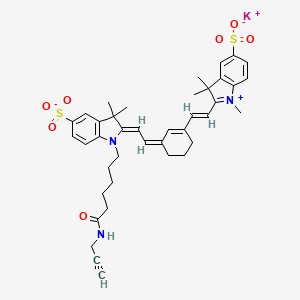
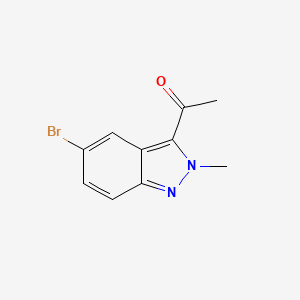
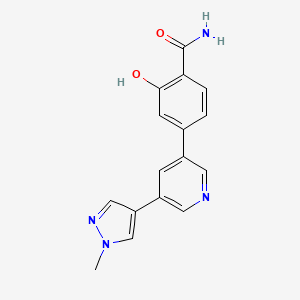
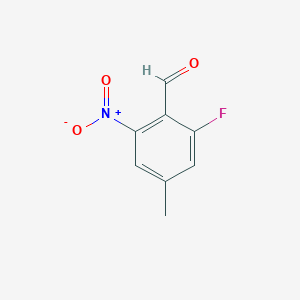
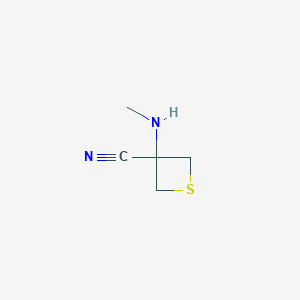
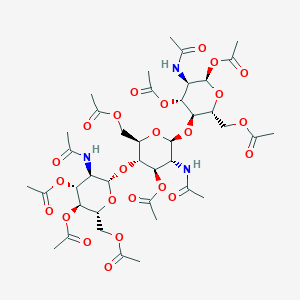
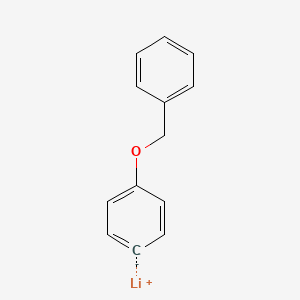

![1-(Pyrazolo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12846595.png)
